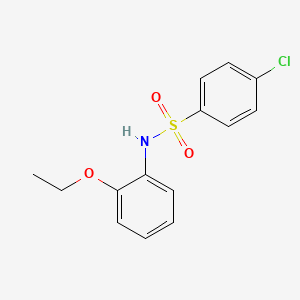

4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-2-19-14-6-4-3-5-13(14)16-20(17,18)12-9-7-11(15)8-10-12/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWWENFBRJUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Chloro Substituent Reactions

The para-chloro group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:

Ethoxyphenyl Modifications

The ethoxy group participates in electrophilic substitutions:

Sulfonamide Derivatization

The sulfonamide nitrogen reacts with electrophiles to form N-substituted derivatives:

Biochemical Interactions

The sulfonamide group binds to enzyme active sites, as demonstrated in carbonic anhydrase (CA) inhibition studies:

Molecular dynamics simulations reveal that the ethoxy group stabilizes binding via van der Waals interactions with hydrophobic enzyme pockets .

Oxidation and Reduction

The sulfonamide backbone and aromatic rings undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Sulfone and quinone derivatives | Over-oxidation risks |

| Reduction | H₂, Pd/C, EtOH, 50 psi | 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfinamide | Partial S=O bond reduction |

Comparative Reactivity Table

A comparison with structurally related sulfonamides highlights unique features:

| Compound | Chloro Substituent | Ethoxy Group | Sulfonamide Reactivity | Key Difference |

|---|---|---|---|---|

| 4-chloro-N-(5-methylphenyl)benzene-1-sulfonamide | Yes | No | Moderate | Methyl enhances metabolic stability |

| 4-fluoro-N-(2-methoxyphenyl)benzene-1-sulfonamide | No (F substituent) | No (OCH₃) | High | Fluoro increases electronegativity |

| Target Compound | Yes | Yes | High | Ethoxy improves membrane permeability |

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity

- Mechanism : Sulfonamides are known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth. The sulfonamide group in 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide may confer similar antibacterial properties.

- Research Findings : Studies have demonstrated that related sulfonamide derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .

-

Anticancer Potential

- Mechanism : The compound has been investigated for its potential to induce apoptosis in cancer cells. The structural features of sulfonamides allow them to modulate pathways involved in cell survival.

- Case Studies :

- A study reported that derivatives of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide showed cytotoxic activity against human cancer cell lines such as colon, breast, and cervical cancer .

- Another investigation focused on the synthesis of new sulfonamide derivatives that demonstrated significant anti-proliferative effects against various cancer cell lines, indicating the potential for therapeutic applications in oncology .

-

Inhibition of Enzymatic Activity

- Carbonic Anhydrase Inhibition : Recent studies have explored the ability of similar compounds to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. Compounds with structural similarities to 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide exhibited selective inhibition against specific carbonic anhydrases, suggesting potential applications in treating diseases related to these enzymes .

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of a related sulfonamide derivative against Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

- Anticancer Evaluation : Research on new molecular hybrids containing sulfonamide fragments revealed their cytotoxicity against human cancer cell lines like HCT-116 and MCF-7, showcasing the therapeutic potential of such compounds .

- Enzyme Interaction Studies : Investigations into the binding affinity of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide with various biological targets have indicated promising results for drug design applications aimed at specific diseases .

Mechanism of Action

. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide

- 4-chloro-N-(2-phenyl)benzene-1-sulfonamide

Uniqueness

4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its structural features which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C13H14ClN1O2S

- Molecular Weight : 285.77 g/mol

1. Antimicrobial Activity

Sulfonamides, including 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide, are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Klebsiella pneumoniae | 14 | 50 |

The compound demonstrated a notable inhibition of bacterial growth at a concentration of 50 μg/mL, indicating its potential utility in treating bacterial infections .

2. Anticancer Activity

The anticancer potential of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the activation of apoptotic pathways leading to increased annexin V-FITC positive cells.

| Cell Line | Apoptosis Induction (%) | Control (%) |

|---|---|---|

| MDA-MB-231 | 22.04 | 0.18 |

This significant increase in apoptotic cells suggests that the compound may serve as a promising candidate for further development in cancer therapy .

3. Cardiovascular Effects

Studies have indicated that derivatives of sulfonamides can influence cardiovascular parameters. Specifically, the effects on perfusion pressure and coronary resistance were evaluated using an isolated rat heart model.

| Compound | Effect on Perfusion Pressure (mmHg) | Effect on Coronary Resistance (%) |

|---|---|---|

| 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide | Decreased | Decreased |

| Control | Stable | Stable |

The results suggest that this compound may interact with calcium channels, leading to alterations in cardiovascular dynamics, potentially offering therapeutic benefits in hypertension .

The biological activity of 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is attributed to its ability to bind to specific enzymes and receptors within the body. For instance, it may inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and fluid balance .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy Study : A systematic evaluation demonstrated that at a concentration of 50 μg/mL, the compound exhibited over 80% inhibition against Staphylococcus aureus compared to standard antibiotics .

- Cancer Cell Apoptosis Induction : In vitro studies showed that treatment with the compound resulted in a significant increase in apoptotic markers in breast cancer cell lines, suggesting its potential as an anticancer agent .

- Cardiovascular Impact Evaluation : Research utilizing isolated heart models indicated that the compound significantly reduced perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation .

Q & A

Q. What synthetic strategies are optimal for preparing 4-chloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves sulfonylation of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key factors include:

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions like hydrolysis .

- Solvent selection : Dichloromethane or THF enhances reagent solubility and stabilizes intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted starting materials and byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and ethoxy group (δ ~1.4 ppm for CH, ~4.0 ppm for OCH) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 326.0421 for CHClNOS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) assess purity (>95%) and detect trace impurities .

Q. How can researchers design assays to evaluate the compound’s antimicrobial or anticancer activity?

- Microplate dilution assays : Test bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) at concentrations 1–100 µg/mL, with ampicillin as a positive control .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Include dose-response curves and statistical validation (p < 0.05) .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives like this compound?

- Single-crystal X-ray diffraction : SHELXTL or OLEX2 software refines structures, with emphasis on resolving disorder in the ethoxy group. Hydrogen bonding (N–H···O=S) stabilizes the lattice .

- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in sulfonamides due to planar symmetry .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent variation : Replace the 4-chloro group with trifluoromethyl (CF) to enhance lipophilicity and membrane penetration .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonamide oxygen with bacterial dihydropteroate synthase) .

- Metabolic stability : Microsomal assays (rat liver microsomes) evaluate CYP450-mediated degradation, guiding halogen substitution to block oxidation .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assay protocols : Variability in MIC values often arises from differences in inoculum size or culture media. Follow CLSI guidelines for reproducibility .

- Control for solvent effects : DMSO concentrations >1% may artificially suppress activity; use vehicle controls and confirm compound solubility .

Q. What computational methods predict the compound’s solubility and aggregation behavior in aqueous systems?

- COSMO-RS simulations : Estimate logP (~3.2) and solubility (~0.5 mg/mL in water), highlighting the need for co-solvents (e.g., PEG-400) in in vivo studies .

- Dynamic light scattering (DLS) : Detect nanoaggregates (>100 nm) that may skew bioactivity results; use 0.1% Tween-80 to stabilize solutions .

Q. What strategies mitigate solubility challenges during in vitro testing?

Q. How do pH and temperature affect the compound’s stability in long-term storage?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; HPLC monitors degradation (e.g., hydrolysis of the sulfonamide bond at pH < 4) .

- Lyophilization : Freeze-dry with mannitol (1:1 w/w) to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.